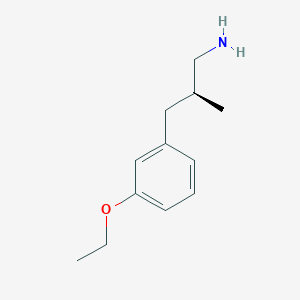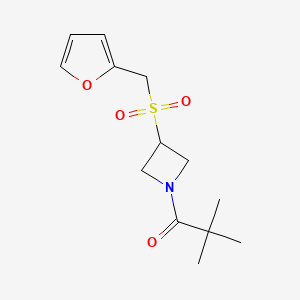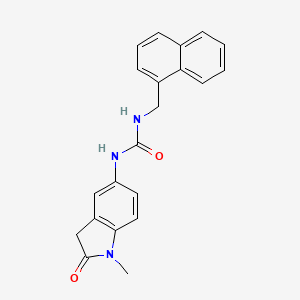
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine, also known as EPHEDRINE, is a naturally occurring alkaloid found in the Ephedra Sinica plant. It has been used for centuries in traditional Chinese medicine for the treatment of asthma, cough, and other respiratory ailments. In recent years, EPHEDRINE has gained attention in the scientific community for its potential applications in research and medicine.
Mécanisme D'action
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine acts as a sympathomimetic agent, meaning that it stimulates the sympathetic nervous system. It does this by increasing the release of norepinephrine and dopamine, two neurotransmitters that play a role in the regulation of mood, appetite, and energy levels. (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine also acts as an alpha and beta adrenergic agonist, which causes vasoconstriction and bronchodilation.
Biochemical and Physiological Effects:
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine has a variety of biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to increased oxygen delivery to the muscles and improved athletic performance. (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine also increases metabolism and thermogenesis, which can lead to weight loss. Additionally, (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine has been shown to have a positive effect on cognitive function, improving attention and memory.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an accessible tool for researchers. Additionally, (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine has a variety of pharmacological effects, making it useful for studying the effects of sympathomimetic agents on the body. However, (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine also has limitations for use in lab experiments. It has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. Additionally, (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine can have variable effects on different individuals, making it difficult to control for individual differences in experiments.
Orientations Futures
There are several future directions for research on (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine. One area of interest is the development of new drugs based on the pharmacological effects of (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine. Another area of interest is the study of the effects of (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine on cognitive function, particularly in individuals with ADHD. Additionally, there is interest in the use of (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine as a treatment for respiratory ailments such as asthma and chronic obstructive pulmonary disease (COPD).
Méthodes De Synthèse
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine can be synthesized through a variety of methods, including extraction from the Ephedra Sinica plant, chemical synthesis, and fermentation. The most commonly used method is chemical synthesis, which involves the reaction of benzaldehyde, methylamine, and nitroethane in the presence of a reducing agent.
Applications De Recherche Scientifique
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine has been extensively studied for its potential applications in medicine and research. It has been shown to have a variety of pharmacological effects, including bronchodilation, vasoconstriction, and appetite suppression. (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine has also been studied for its potential use as a treatment for obesity, narcolepsy, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
(2S)-3-(3-ethoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-14-12-6-4-5-11(8-12)7-10(2)9-13/h4-6,8,10H,3,7,9,13H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYPFJSLIRYBJY-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C[C@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2838180.png)
![6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2838181.png)
![5-(2-methoxyethyl)-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2838182.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2838188.png)
![2-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2838189.png)
![(E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2838190.png)


![2-[(2-tert-butylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2838197.png)
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2838198.png)

